molecular formula C26H32N2O5 B605215 Aftobetin CAS No. 1208971-05-4

Aftobetin

Cat. No.: B605215
CAS No.: 1208971-05-4
M. Wt: 452.5 g/mol
InChI Key: NRZNTGUFHSJBTD-HKOYGPOVSA-N
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Description

Aftobetin hydrochloride is a fluorescent amyloid-binding compound formulated as a topical ophthalmic ointment for detecting β-amyloid (Aβ) aggregates in the lens of the eye, particularly in Alzheimer’s disease (AD) diagnosis . Developed by Cognoptix, Inc., it is used in conjunction with the SAPPHIRE II system, a Fluorescent Laser Eye Scanning device that measures Aβ-bound fluorescence in the supranuclear region of the lens, generating a Fluorescence Uptake Value (FUV) . Clinical trials (e.g., NCT02928211) have validated its utility in detecting Aβ pathology in patients with mild cognitive impairment (MCI) and mild AD, offering a non-invasive alternative to cerebrospinal fluid (CSF) tests or positron emission tomography (PET) imaging .

Chemical Reactions Analysis

Types of Reactions

Aftobetin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the intermediate compounds necessary for the final synthesis of this compound .

Scientific Research Applications

Early Diagnosis of Alzheimer’s Disease

The primary application of Aftobetin is in the early diagnosis of Alzheimer’s disease. Clinical studies have demonstrated that this compound can effectively identify amyloid-beta deposits in the lens of the eye, correlating with brain amyloid levels detected through positron emission tomography (PET) scans . The sensitivity and specificity reported in these studies are notably high, with figures around 85% and 95%, respectively .

Fluorescent Imaging Studies

This compound has been integrated into various imaging protocols aimed at improving diagnostic accuracy for Alzheimer’s disease. The Sapphire II device utilizes this compound to provide real-time imaging results within minutes, making it an efficient tool for clinical settings . This non-invasive approach significantly enhances patient comfort compared to traditional methods.

Case Studies and Trials

Several studies have explored the efficacy of this compound:

  • Open-label Study : An ongoing study aims to evaluate the optimal administration schedule of this compound-HCl for detecting B-amyloid in patients with mild cognitive impairment (MCI) and mild Alzheimer's disease. Early results suggest that three administrations may yield optimal detection rates .
  • Fluorescent Ligand Eye Scanning (FLES) : In a pivotal clinical trial, researchers employed FLES to measure the fluorescent signature associated with this compound-bound amyloid-beta. This study successfully distinguished patients with probable Alzheimer's from healthy volunteers with statistical significance (P < .001) .

Comparison with Similar Compounds

Below is a comparative analysis based on application, mechanism, and clinical utility:

Table 1: Comparison of Aftobetin with Other Aβ-Detection Methods

Parameter This compound Hydrochloride Peripheral Blood Biomarkers Retinal Aβ Imaging PET Amyloid Tracers (e.g., PiB, Florbetapir)
Target Lens Aβ aggregates Blood Aβ, tau, neurofilament light chain Retinal Aβ plaques Brain Aβ plaques
Application Method Topical ophthalmic ointment Blood draw Retinal imaging (non-invasive) Intravenous injection
Invasiveness Non-invasive Minimally invasive Non-invasive Invasive (radiation exposure)
Diagnostic Specificity High (Aβ in lens correlates with AD pathology) Moderate (blood biomarkers less AD-specific) Emerging (retinal Aβ mirrors brain pathology) High (gold standard for brain Aβ)
Clinical Validation Phase III trials (NCT02928211) Early-stage trials (Amoneta Diagnostics) Preclinical/early clinical FDA-approved (e.g., Amyvid)
Operator Dependency Low (automated FUV output) High (requires lab analysis) Moderate (expert image analysis) High (PET scan interpretation)

Key Findings:

Mechanistic Uniqueness : this compound is distinct in targeting lens Aβ, a site where pathology may precede cerebral manifestations, unlike blood-based biomarkers or PET tracers that detect later-stage disease .

Non-Invasiveness: Compared to PET (radiation) and CSF tests (lumbar puncture), this compound’s topical application offers a safer profile, though its sensitivity relative to PET remains under investigation .

Operational Efficiency : The SAPPHIRE II system eliminates the need for expert interpretation, unlike retinal imaging or PET scans .

Limitations:

  • While PET tracers remain the gold standard for brain Aβ quantification, this compound’s role is complementary, focusing on early pre-symptomatic detection .

Biological Activity

Aftobetin, also known as this compound Hydrochloride, is a novel compound primarily recognized for its significant biological activity in the early diagnosis of Alzheimer's disease (AD). This article explores its mechanisms, applications, and findings from relevant research studies.

  • Chemical Formula : C26H33ClN2O5
  • Molecular Weight : 480.01 g/mol
  • Classification : 2-propenoic acids

This compound is characterized as a fluorescent ligand that specifically binds to aggregated beta-amyloid peptides, which are hallmark indicators of Alzheimer's pathology. Its ability to form stable complexes with these peptides allows for non-invasive diagnostic applications.

This compound operates by binding to beta-amyloid aggregates, facilitating their detection through fluorescence techniques. The interaction leads to the formation of fluorescent complexes that can be visualized in ocular tissues, particularly in the lens of the eye. This method offers a promising avenue for early diagnosis of Alzheimer's disease by identifying amyloid deposits before significant cognitive decline occurs.

Binding Affinity and Specificity

Studies have demonstrated that this compound exhibits a high binding affinity for beta-amyloid aggregates. An evaluation using fluorescence detection methods indicated that the compound effectively labels amyloid-containing deposits in living patients, showcasing its potential as a diagnostic tool for AD.

StudyFindings
This compound serves as a diagnostic probe for detecting beta-amyloid in ocular tissues.
Fluorescent labeling allows identification of living Alzheimer’s patients by detecting amyloid deposits.
Clinical trials showed optimal detection after three administrations of this compound-HCl using the Sapphire II device.

Clinical Trials and Case Studies

A series of clinical trials have been conducted to assess the efficacy of this compound in diagnosing Alzheimer's disease:

  • Open-label Study : Involving subjects with normal cognition and varying degrees of cognitive impairment, this study evaluated the number and timing of this compound administrations necessary for effective detection of beta-amyloid in ocular tissues.
    • Participants : 15 subjects received a single dose; subsequent phases included additional participants with mild cognitive impairment (MCI) and mild AD.
    • Results : Indicated that three administrations were optimal for accurate detection.
  • Fluorescent Ligand Eye Scanning (FLES) : This technique was used to measure the fluorescent signature specific to amyloid-beta in the lens, achieving sensitivity and specificity rates of 85% and 95%, respectively, in differentiating patients with probable AD from healthy volunteers .

Applications in Neurology and Ophthalmology

This compound's primary application lies within neurology and ophthalmology as a non-invasive diagnostic agent for Alzheimer’s disease. Its ability to bind specifically to amyloid plaques allows healthcare providers to potentially diagnose AD earlier than traditional methods.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing Aftobetin’s mechanism of action in amyloid-beta modulation?

  • Methodological Answer: Begin with in vitro models (e.g., ThT fluorescence assays for amyloid aggregation kinetics) to isolate molecular interactions, followed by transgenic in vivo models (e.g., APP/PS1 mice) to evaluate behavioral and pathological outcomes. Prioritize models with validated amyloid-beta overexpression to mirror Alzheimer’s pathology. Ensure dose-response curves are established to correlate efficacy with pharmacokinetic parameters .

Q. How are pharmacokinetic (PK) parameters like bioavailability characterized in preclinical this compound studies?

  • Methodological Answer: Use LC-MS/MS for plasma concentration analysis post-administration (oral, intravenous). Calculate bioavailability via AUC comparisons between routes. Incorporate tissue distribution studies (e.g., brain-to-plasma ratio) to assess blood-brain barrier penetration. Longitudinal sampling in rodent models ensures accurate half-life estimation .

Q. What biomarkers are critical for evaluating this compound’s target engagement in early-phase clinical trials?

  • Methodological Answer: Combine CSF biomarkers (e.g., Aβ42, p-tau) with neuroimaging (amyloid-PET) to quantify target modulation. Validate biomarkers against clinical endpoints (e.g., CDR-SB scores) using regression analysis. Ensure assays meet FDA/NIH guidelines for sensitivity and specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro amyloid inhibition and in vivo cognitive outcomes?

  • Methodological Answer: Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolite activity). Use PK/PD modeling to align dose-exposure relationships with efficacy. Re-evaluate in vitro assay conditions (e.g., pH, co-factors) to better mimic the in vivo environment .

Q. What statistical methods address attrition bias in longitudinal this compound trials with high patient dropout rates?

  • Methodological Answer: Apply mixed-effects models (e.g., MMRM) to handle missing data under the "missing at random" assumption. Perform sensitivity analyses using multiple imputation or pattern-mixture models. Pre-specified stratification by dropout risk factors (e.g., baseline MMSE scores) enhances robustness .

Q. How should cross-species variability in this compound metabolism inform translational study design?

  • Methodological Answer: Use in silico tools (e.g., PBPK modeling) to predict human PK profiles from rodent data. Compare hepatic microsomal stability across species to identify metabolic hotspots. Incorporate humanized liver models or transgenic CYP-expressing mice to refine predictions .

Q. What strategies optimize dose selection for this compound in Phase II trials balancing efficacy and toxicity?

  • Methodological Answer: Implement adaptive dose-ranging designs (e.g., Bayesian CRM) to identify the therapeutic window. Use preclinical NOAEL and MABEL data to define starting doses. Integrate biomarker-driven interim analyses (e.g., amyloid-PET changes at 6 months) to adjust dosing dynamically .

Q. Data Analysis & Reporting

Q. How should contradictory efficacy data from this compound trials across different Alzheimer’s subtypes be analyzed?

  • Methodological Answer: Apply subgroup meta-analysis stratified by subtype (e.g., APOE4 carriers vs. non-carriers). Use interaction tests to assess heterogeneity. Report effect sizes with 95% CIs and forest plots. Transparently disclose limitations in power for subgroup comparisons .

Q. What frameworks ensure rigorous reporting of this compound’s qualitative preclinical data (e.g., behavioral observations)?

  • Methodational Answer: Adopt SRQR or COREQ guidelines for transparent reporting. Use triangulation (e.g., combining video tracking, manual scoring, and electrophysiology) to validate observations. Pre-register scoring criteria to reduce bias .

Q. Tables for Methodological Reference

Research Phase Key Metrics Recommended Tools
Preclinical PKAUC, Cmax, T½, brain-plasma ratioLC-MS/MS, PBPK modeling
Clinical EfficacyCDR-SB, ADAS-Cog, amyloid-PET SUVrMixed-effects models, Bayesian CRM
Data ContradictionHeterogeneity I², subgroup p-valuesMeta-analysis, sensitivity analysis

Properties

CAS No.

1208971-05-4

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+

InChI Key

NRZNTGUFHSJBTD-HKOYGPOVSA-N

SMILES

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1

Isomeric SMILES

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N

Canonical SMILES

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aftobetin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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